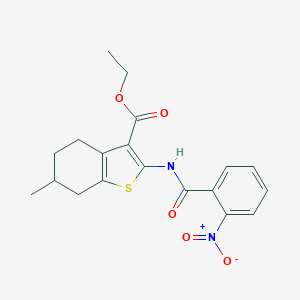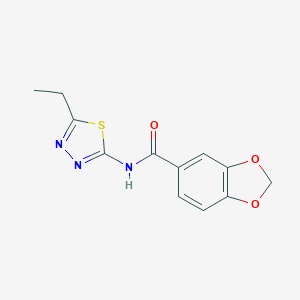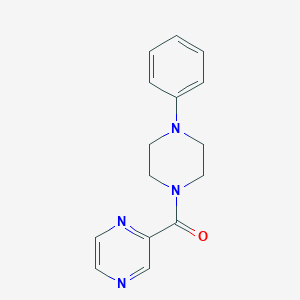![molecular formula C12H13N7O3 B336895 4-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE](/img/structure/B336895.png)
4-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitro group attached to a tetraazole ring, which is further connected to a methylethylidene group and a methylbenzohydrazide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetraazole Ring: The synthesis begins with the formation of the tetraazole ring through a cyclization reaction involving a suitable precursor such as an azide and a nitrile compound.
Nitration: The tetraazole ring is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the desired position.
Condensation Reaction: The nitrated tetraazole is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the methylethylidene intermediate.
Hydrazide Formation: Finally, the methylethylidene intermediate is reacted with 4-methylbenzohydrazide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides or tetraazole derivatives.
Scientific Research Applications
N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and explosives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group and tetraazole ring play crucial roles in its reactivity and biological activity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating genetic expression and cellular functions.
Generating Reactive Species: Producing reactive oxygen or nitrogen species that can induce cellular damage or signaling.
Comparison with Similar Compounds
N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide can be compared with other similar compounds, such as:
- N-[1-{[2-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)hydrazino]carbonyl}-2-(4-propoxyphenyl)vinyl]benzamide
- 2,4-difluoro-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide
These compounds share similar structural features but differ in their substituents and overall reactivity. The unique combination of functional groups in N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13N7O3 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
4-methyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C12H13N7O3/c1-8-3-5-10(6-4-8)11(20)14-13-9(2)7-18-16-12(15-17-18)19(21)22/h3-6H,7H2,1-2H3,(H,14,20)/b13-9+ |
InChI Key |
JVZFFWGDNCFCIS-UKTHLTGXSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(C)CN2N=C(N=N2)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C(\C)/CN2N=C(N=N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(C)CN2N=C(N=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336817.png)

![5-bromo-N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]furan-2-carbohydrazide](/img/structure/B336820.png)
![Isopropyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336821.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-5-bromo-2-furohydrazide](/img/structure/B336825.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B336827.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B336828.png)



![5-bromo-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B336837.png)
![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B336839.png)
